molecular formula C10H20ClN3O3 B2665091 tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride CAS No. 2225143-97-3

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride

Cat. No. B2665091
CAS RN: 2225143-97-3
M. Wt: 265.74
InChI Key: XWULBMYOPZNOQD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride is a chemical compound with the CAS Number: 2225143-97-3 . It has a molecular weight of 265.74 . The IUPAC name for this compound is tert-butyl 2-(diaminomethylene)morpholine-4-carboxylate hydrochloride . It is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12;/h4-6,11-12H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.74 . It is typically stored at 4 degrees Celsius and is usually available in powder form .

Scientific Research Applications

Stereoselective Synthesis and Hydrogenation

Researchers have explored the preparation and stereoselective hydrogenation of chiral carboxylates, demonstrating the utility of tert-butyl carboxylates in synthesizing diastereomers of hydroxy-tetrahydrofuranyl acetates. This process showcases the compound's role in the creation of chiral building blocks for pharmaceuticals and fine chemicals (Scheffler et al., 2002).

Synthesis of Pipecolic Acid Derivatives

Another study highlights a cascade of reactions involving tert-butyl carboxylates to synthesize pipecolic acid derivatives, emphasizing its versatility as an intermediate in organic synthesis (Purkayastha et al., 2010).

Electrophilic Aromatic Substitution

The reactivity of tert-butyl phenylazocarboxylates towards nucleophilic substitutions and radical reactions offers a pathway for modifying the benzene ring, illustrating the compound's applicability in complex molecule construction (Jasch et al., 2012).

Metal-Free Alkoxycarbonylation

A novel approach for the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones showcases the use of tert-butyl carbazate as an eco-friendly ester source, underlining the compound's importance in sustainable chemistry applications (Xie et al., 2019).

Synthesis of Protected β-d-2-deoxyribosylamine

Research on the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrates its role in nucleoside analogue production, which is crucial for antiviral and anticancer drugs (Ober et al., 2004).

Enantioselective Synthesis of Amines

N-tert-Butanesulfinyl imines have been utilized as intermediates for the asymmetric synthesis of amines, showcasing the importance of tert-butyl derivatives in achieving high enantioselectivity in synthetic chemistry (Ellman et al., 2002).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWULBMYOPZNOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride

CAS RN

2225143-97-3
Record name tert-butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride
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